molecular formula C14H14N4O3 B8458203 2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone

2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone

Cat. No. B8458203
M. Wt: 286.29 g/mol
InChI Key: IDZARPKSWATVLD-UHFFFAOYSA-N
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Patent
US04348398

Procedure details

To a solution of 4.91 gm. (20 mmoles) of B in 270 ml. of acetic acid and 75 ml. of ether, cooled to 10° C., was added gaseous HBr in excess. A solution of 3.4 gm. (21 mmoles) of bromine in 75 ml. acetic acid was added over 75 min. The resulting mixture was stirred for 1 hour at 22° C., evaporated and the residue stirred with 150 ml. of 10% NaHCO3. The aqueous suspension was extracted with 3×200 mls. of CHCl3 and after drying and evaporation of the organic extracts there was obtained 6.57 gm. of crude 6-bromo-acetyl-2-ethoxy-4-methoxy quinoline. This material was dissolved in 150 ml. of dimethylformamide and to the solution was added a solution of 1.95 gm. (30 mmoles) of sodium azide in 35 ml. of H2O. The solution temperature rose from 22° C. to 35° C. and after 105 minutes had fallen back to 25° C. The mixture was diluted with 1500 ml. of water and extracted with 3×300 ml. of CHCl3. After washing the organic extracts with water (3×200 ml.), drying and evaporation, there was obtained 5.95 gm. of crude solid. This was dissolved in 75 ml. of ethyl acetate, 50 ml. of hexane was added, and after refrigeration and filtration, there was obtained 4.88 gm. (85%) of c, m.p. 129°-132° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
21 mmol
Type
reactant
Reaction Step Four
Name
6-bromo-acetyl-2-ethoxy-4-methoxy quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
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Type
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Reaction Step Nine
Quantity
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Identifiers

REACTION_CXSMILES
Br.BrBr.Br[C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[C:10]([O:15][CH2:16][CH3:17])[C:9](C(=O)C)=[C:8]2[O:21][CH3:22].[N-:23]=[N+:24]=[N-:25].[Na+].[C:27](OCC)(=[O:29])[CH3:28]>CCCCCC.O.CN(C)C=O.C(O)(=O)C.CCOCC>[N:23]([CH2:28][C:27]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[C:10]([O:15][CH2:16][CH3:17])[CH:9]=[C:8]2[O:21][CH3:22])=[O:29])=[N+:24]=[N-:25] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
21 mmol
Type
reactant
Smiles
BrBr
Step Five
Name
6-bromo-acetyl-2-ethoxy-4-methoxy quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)OCC)C(C)=O)OC
Step Six
Name
Quantity
30 mmol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
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Type
solvent
Smiles
CCCCCC
Step Nine
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Quantity
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Type
solvent
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Step Ten
Name
Quantity
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Type
solvent
Smiles
CN(C=O)C
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 hour at 22° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
the residue stirred with 150 ml
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was extracted with 3×200 mls
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of CHCl3 and after drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic extracts
CUSTOM
Type
CUSTOM
Details
there was obtained 6.57 gm
DISSOLUTION
Type
DISSOLUTION
Details
This material was dissolved in 150 ml
WAIT
Type
WAIT
Details
The solution temperature rose from 22° C. to 35° C. and after 105 minutes
Duration
105 min
CUSTOM
Type
CUSTOM
Details
had fallen back to 25° C
ADDITION
Type
ADDITION
Details
The mixture was diluted with 1500 ml
EXTRACTION
Type
EXTRACTION
Details
of water and extracted with 3×300 ml
WASH
Type
WASH
Details
After washing the organic extracts with water (3×200 ml.)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
there was obtained 5.95 gm
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in 75 ml
FILTRATION
Type
FILTRATION
Details
after refrigeration and filtration
CUSTOM
Type
CUSTOM
Details
there was obtained 4.88 gm

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N(=[N+]=[N-])CC(=O)C=1C=C2C(=CC(=NC2=CC1)OCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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